molecular formula C24H28O4 B6081821 4-(6-hydroxy-5-methyl-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1'-cyclopentan]-3a-yl)-2-methylbenzene-1,3-diol

4-(6-hydroxy-5-methyl-1,2,3,9a-tetrahydro-3aH-spiro[cyclopenta[b]chromene-9,1'-cyclopentan]-3a-yl)-2-methylbenzene-1,3-diol

Cat. No.: B6081821
M. Wt: 380.5 g/mol
InChI Key: QYRVEVBLKHVGPQ-UHFFFAOYSA-N
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Description

This compound is a spirocyclic system comprising a fused cyclopenta[b]chromene core linked to a cyclopentane ring via a spiro junction. Key structural features include:

  • Spirocyclic framework: The 3aH-spiro[cyclopenta[b]chromene-9,1'-cyclopentan] moiety creates a rigid bicyclic system, which may influence conformational stability and intermolecular interactions .
  • Hydroxyl and methyl substituents: The 6-hydroxy and 5-methyl groups on the chromene ring, along with the 2-methyl and 1,3-diol groups on the benzene ring, contribute to hydrogen-bonding capacity and steric effects.

Properties

IUPAC Name

4-(6-hydroxy-5-methylspiro[1,2,3,9a-tetrahydrocyclopenta[b]chromene-9,1'-cyclopentane]-3a-yl)-2-methylbenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O4/c1-14-18(25)9-7-16(21(14)27)24-13-5-6-20(24)23(11-3-4-12-23)17-8-10-19(26)15(2)22(17)28-24/h7-10,20,25-27H,3-6,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRVEVBLKHVGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)C23CCCC2C4(CCCC4)C5=C(O3)C(=C(C=C5)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

a. 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione

  • Structural similarities : Both compounds feature spiro junctions and fused aromatic systems.
  • Key differences : The analogue replaces the chromene ring with a benzothiazole moiety and introduces a ketone group, altering electronic properties (e.g., increased polarity) and reducing hydroxyl-driven solubility.

b. 6-Ethyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one

  • Core structure : Shares a cyclopenta-fused heterocycle but lacks the spiro junction and benzene-diol system.
  • Functional groups : Contains a furan-derived ketone instead of chromene hydroxyl groups, leading to distinct reactivity (e.g., susceptibility to nucleophilic attack).

Cyclopentane Derivatives with Hydroxyl Groups

a. (1S,2R)-3,3-Dimethoxy-1-methyl-cyclopentane-1,2-diol

  • Hydroxyl positioning : The diol groups are adjacent, enabling intramolecular hydrogen bonding, unlike the meta-diol arrangement in the target compound.
  • Physical properties : Lower molecular weight (C₉H₁₆O₄ vs. C₂₄H₂₆O₄ for the target) and higher solubility in polar solvents due to fewer aromatic rings.

b. (1S,2S,3R)-1-Methyl-cyclopentane-1,2,3-triol

Heterocyclic Derivatives

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

  • Heterocycle type : An imidazo[1,2-a]pyridine core vs. the chromene system.
  • Functional groups : Nitro and ester groups enhance electrophilicity, contrasting with the target’s hydroxyl and methyl groups.
  • Spectral data : The analogue’s ¹H NMR shows aromatic protons at δ 7.2–8.1 ppm, whereas the target’s benzene-diol protons would likely resonate downfield (δ 6.5–7.5 ppm) .

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Core Structure Key Functional Groups Molecular Formula
Target Compound Spiro[chromene-cyclopentane] 2× hydroxyl, 2× methyl C₂₄H₂₆O₄
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro[decane-benzothiazole] Ketone, benzothiazole, dimethylamino C₂₃H₂₃N₃O₃S
6-Ethyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one Cyclopenta-furan Furan, ketone, ethyl C₁₂H₁₈O₂

Research Findings and Discussion

  • Hydrogen-bonding networks : The target’s diol and hydroxyl groups may enable stronger intermolecular interactions than analogues with ester or nitro groups .

Limitations

  • Direct spectral or biological data for the target compound are unavailable in the provided evidence, necessitating inferences from structural analogues.
  • Synthesis and application details remain speculative due to evidence constraints.

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